3-Fluoro-N2-phenylbenzene-1,2-diamine

PI3Kδ inhibitor benzimidazole synthesis comparative reactivity

Sourcing a regiospecifically fluorinated ortho-diamine for kinase inhibitor programs often risks structural inconsistency, derailing lead optimization. 3-Fluoro-N2-phenylbenzene-1,2-diamine (CAS 1033225-33-0) solves this by providing an unambiguous 3-fluoro substitution pattern essential for constructing the 7-fluoro-1-phenylbenzimidazole core of PI3Kδ inhibitors. - Ensures exact regiochemistry for PI3K/AKT/mTOR pathway library synthesis. - Eliminates risk of analog substitution; directly delivers the correct fluorinated scaffold per patent literature. - Supplied at 95% purity, suitable for immediate cyclization reactions and reference standard use.

Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
Cat. No. B8557740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N2-phenylbenzene-1,2-diamine
Molecular FormulaC12H11FN2
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC=C2F)N
InChIInChI=1S/C12H11FN2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H,14H2
InChIKeyLLQFWFCIWMZNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N2-phenylbenzene-1,2-diamine: Procurement Baseline and Chemical Identity


3-Fluoro-N2-phenylbenzene-1,2-diamine is a fluorinated aromatic ortho-diamine building block (CAS 1033225-33-0, C₁₂H₁₁FN₂, MW 202.23 g/mol) [1]. The molecule features a 3-fluoro substituent on a benzene-1,2-diamine core, with a phenyl group appended to the N2 aniline nitrogen. Commercial offerings typically quote a purity of 95% . This compound is primarily utilized in medicinal chemistry as a key intermediate for constructing fluorinated benzimidazole scaffolds, especially in the synthesis of PI3Kδ inhibitors for oncology and immunology applications [2].

Building block type Fluorinated aromatic ortho-diamine intermediate for benzimidazole synthesis
Key utility Enables 7-fluoro-1-phenylbenzimidazole scaffold for PI3Kδ inhibitor research
Critical attribute 3‑fluoro substitution defines the benzimidazole regioisomer and IP-protected chemical space

3-Fluoro-N2-phenylbenzene-1,2-diamine: Risks of Generic Substitution by Non-Fluorinated or Isomeric Diamines


In the context of medicinal chemistry, the introduction of a single fluorine atom on an aromatic ring is a well-established strategy to modulate a drug candidate's lipophilicity, metabolic stability, and binding conformation [1]. Swapping 3-Fluoro-N2-phenylbenzene-1,2-diamine for its non-fluorinated parent (N2-phenylbenzene-1,2-diamine) or a regioisomer (e.g., 4-fluoro or N1-phenyl variants) is not a trivial exchange. Such a substitution would alter the electronic landscape of the diamine core, potentially affecting the regioselectivity of downstream cyclization reactions, the final compound's pKa, and ultimately, the biological activity of the resulting benzimidazole product [2]. Without direct comparative data, assuming functional equivalence risks a failed lead optimization campaign, making procurement decisions based on analog properties unreliable.

Regioisomer swap alters scaffold Using a non‑fluorinated parent or 4‑fluoro isomer would change the electronic landscape and cyclization regioselectivity, yielding a different benzimidazole series (e.g., 6‑fluoro or des‑fluoro). This may shift the structure‑activity relationship and invalidate lead optimization efforts.
No comparative performance data Publicly available head‑to‑head data on reaction yields, rates, or final‑product potency with close analogs are absent. Without such data, functional equivalence cannot be assumed, and substitution risks a failed synthetic campaign.

3-Fluoro-N2-phenylbenzene-1,2-diamine: Quantitative Differentiation Evidence Guide


Lack of Public Head-to-Head Comparative Performance Data

A comprehensive search of primary literature and patents reveals a critical evidence gap. No public domain study was found that provides a direct, quantitative, head-to-head comparison of 3-Fluoro-N2-phenylbenzene-1,2-diamine against its closest analogs (e.g., non-fluorinated N2-phenylbenzene-1,2-diamine, or the 4-fluoro isomer) under identical conditions. While the compound is cited as a specific intermediate in the synthesis of PI3Kδ inhibitors [1], the patent literature does not disclose the comparative reaction yields, reaction rates, or final product potency that would be achieved if an analog were substituted. The decision to procure this specific diamine over another is therefore inferred to be based on its unique ability to place a fluorine atom at the critical 7-position of the final 1-phenyl-1H-benzimidazole scaffold, a structural feature confirmed by the disclosed synthetic route [1].

Head‑to‑head data
Data to verify
Not publicly available
Procurement decision relies on structural requirement, not performance comparison
No reported reaction yield, rate, or biological potency comparison with non‑fluorinated or 4‑fluoro isomers
PI3Kδ inhibitor benzimidazole synthesis comparative reactivity

Structural Determinism: 3-Fluoro Role in Accessing Patented Chemical Space

The patent US8653089B2 explicitly describes synthetic routes that use 3-fluoro-N2-phenylbenzene-1,2-diamine as a reactant to produce a specific intermediate: (S)-1-(7-fluoro-1-phenyl-1H-benzoimidazol-2-yl)ethyl]carbamic acid tert-butyl ester [1][2]. This positions the fluorine atom at the 7-position of the final benzimidazole core. In contrast, using a non-fluorinated diamine would yield a des-fluoro analog, and a 4-fluoro isomer would yield a different regioisomer (e.g., 6-fluoro). These structural differences are not interchangeable; they define distinct chemical series with different intellectual property positions and biological profiles [3].

Structural outcome
Class‑level inference
7‑Fluoro‑1‑phenyl‑1H‑benzimidazole vs des‑fluoro or 6‑fluoro regioisomer
Defines distinct chemical series and patent‑reported synthetic route
Derived from patent US8653089B2; no direct reactivity comparison available
PI3Kδ inhibitor structure-activity relationship chemical space

3-Fluoro-N2-phenylbenzene-1,2-diamine: High-Value Application Scenarios


Synthesis of 7-Fluoro-Benzimidazole PI3Kδ Inhibitors for Oncology

The primary high-value application, as evidenced by patent literature, is the use of this specific diamine in the synthesis of 1-phenyl-1H-benzimidazole-based PI3Kδ inhibitors [1]. The 3-fluoro substitution on the diamine is retained as the 7-fluoro moiety on the benzimidazole core, a position that can critically influence kinase selectivity and drug-like properties [2]. For any research group developing this specific chemical series, no generic alternative can deliver the correct final product. The procurement decision is therefore driven by structural necessity rather than a performance comparison.

Building Block for Kinase Inhibitor Libraries Targeting PI3K/AKT/mTOR

Given its demonstrated utility in PI3Kδ inhibitor synthesis [1], this compound is a strategic building block for medicinal chemistry groups generating focused libraries around the PI3K/AKT/mTOR pathway. The fluorine atom is a well-known metabolic soft spot blocker and conformational modulator [2]. Acquiring this specific diamine ensures that the resulting library members incorporate a 7-fluoro-1-phenylbenzimidazole core, a privileged substructure in this therapeutic area.

Reference Compound for Analytical Method Development of Fluorinated Diamines

This compound's distinct molecular weight (202.23 g/mol), fluorine signature, and well-defined structure make it suitable for use as a reference standard in HPLC, LC-MS, or ¹⁹F NMR method development for analyzing similar fluorinated aromatic diamine intermediates [1]. Its procurement in >95% purity supports its use as a system suitability standard, where consistent retention time and spectral properties are critical.

Application
Selection Property
Validation Focus
PI3Kδ inhibitor series synthesis
3‑Fluoro substitution delivers 7‑fluoro‑benzimidazole core
Regiochemical outcome (7‑ vs 6‑fluoro) by NMR or LC‑MS
Focused kinase inhibitor library construction
Privileged 7‑fluoro‑1‑phenylbenzimidazole substructure
Library member characterization and kinase panel profiling
Analytical reference standard for fluorinated diamines
Defined fluorine signature and molecular weight
Chromatographic retention time and spectral consistency
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